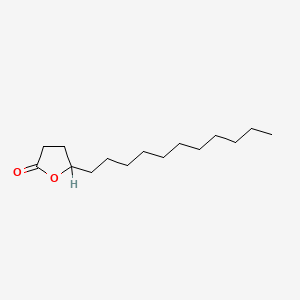

2(3H)-Furanone, dihydro-5-undecyl-

Description

BenchChem offers high-quality 2(3H)-Furanone, dihydro-5-undecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Furanone, dihydro-5-undecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-undecyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-15(16)17-14/h14H,2-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPZHXPJXWHTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CCC(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994567 | |

| Record name | 5-Undecyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7370-42-5 | |

| Record name | 2(3H)-Furanone, dihydro-5-undecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Undecyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Presence of Dihydro-5-undecyl-2(3H)-furanone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of dihydro-5-undecyl-2(3H)-furanone, a long-chain gamma-lactone, and its occurrence in the plant kingdom. While direct evidence remains scarce, this document consolidates available data on related compounds to provide a framework for future research and discovery.

Introduction to Dihydro-5-undecyl-2(3H)-furanone

Dihydro-5-undecyl-2(3H)-furanone, systematically known as γ-pentadecalactone, is a 15-carbon lactone. Lactones are a class of cyclic esters that contribute significantly to the aroma and flavor profiles of many fruits and fermented products. While shorter-chain γ-lactones like γ-decalactone (peachy, fruity aroma) are well-documented in various fruits, the natural occurrence of longer-chain variants such as γ-pentadecalactone is less understood. This guide explores the potential plant sources, biosynthetic pathways, and analytical methodologies for this intriguing molecule.

Natural Occurrence in Plants

Direct, peer-reviewed evidence for the presence of dihydro-5-undecyl-2(3H)-furanone in specific plant species is currently limited. Phytochemical databases suggest its presence in Annona muricata (Soursop) and Papaver nudicaule (Iceland Poppy); however, these claims await confirmation in primary scientific literature.

The study of analogous long-chain γ-lactones in plants can provide valuable insights. For instance, γ-dodecalactone has been identified in the essential oils of some plants, including Osmanthus absolute[1]. The presence of these related compounds suggests that the enzymatic machinery for producing long-chain lactones exists in the plant kingdom.

Table 1: Documented Occurrence of Structurally Related γ-Lactones in Plants

| Compound Name | Systematic Name | Plant Source(s) | Reported Concentration | Reference(s) |

| γ-Decalactone | Dihydro-5-hexyl-2(3H)-furanone | Peach (Prunus persica), Apricot (Prunus armeniaca), Strawberry (Fragaria x ananassa) | Varies significantly with cultivar and ripeness | [1][2] |

| γ-Dodecalactone | Dihydro-5-octyl-2(3H)-furanone | Osmanthus species, various fruits in trace amounts | Not consistently quantified | [1] |

Biosynthesis of γ-Lactones in Plants

The biosynthesis of long-chain γ-lactones in plants is thought to parallel the pathways observed in microorganisms, which are more extensively studied. The predominant proposed pathway involves the metabolism of fatty acids.

A hypothetical biosynthetic pathway for dihydro-5-undecyl-2(3H)-furanone (γ-pentadecalactone) is as follows:

-

Hydroxylation of a Fatty Acid: A C15 or longer saturated fatty acid undergoes hydroxylation at the γ-carbon position (C-4) by a specific hydroxylase enzyme.

-

Chain Shortening via β-Oxidation: If the initial fatty acid is longer than 15 carbons, it undergoes cycles of β-oxidation to shorten the carbon chain to the appropriate length, preserving the hydroxyl group.

-

Lactonization: The resulting 4-hydroxypentadecanoic acid undergoes intramolecular esterification (lactonization), either spontaneously under acidic conditions within the cell or catalyzed by an enzyme, to form the stable γ-pentadecalactone ring.

While the biosynthesis of C15 sesquiterpene lactones is well-documented in families like Asteraceae, it is important to note that their formation from farnesyl pyrophosphate represents a distinct metabolic origin from the fatty acid-derived γ-lactones.

Experimental Protocols

The detection and quantification of dihydro-5-undecyl-2(3H)-furanone in plant matrices require sensitive and specific analytical techniques. The following outlines a general workflow for the analysis of this long-chain lactone.

Extraction and Sample Preparation

-

Homogenization: Fresh or lyophilized plant tissue (e.g., leaves, fruits, flowers) is homogenized in a suitable solvent. For semi-polar compounds like lactones, a mixture of methanol and dichloromethane is effective.

-

Liquid-Liquid Extraction: The homogenate is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous phase to remove polar interferences.

-

Solid-Phase Extraction (SPE): The organic extract is further purified and concentrated using SPE. A reversed-phase sorbent (e.g., C18) or a polymeric sorbent can be used. The sample is loaded, washed with a non-polar solvent to remove lipids, and the lactone fraction is eluted with a more polar solvent like methanol or acetonitrile.

Chromatographic Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like γ-lactones.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax).

-

Injector: Splitless mode for trace analysis.

-

Oven Program: A temperature gradient is used to separate compounds based on their boiling points. For example, an initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity.

-

Future Directions and Conclusion

The study of dihydro-5-undecyl-2(3H)-furanone in plants is a nascent field with significant potential. The lack of concrete data presents an opportunity for novel research in phytochemistry and natural product chemistry. Future studies should focus on:

-

Screening of Plant Species: A systematic screening of plant families known for diverse lipid metabolism, such as the Annonaceae, could lead to the definitive identification of this compound.

-

Transcriptome and Genome Analysis: Once a plant source is identified, transcriptomic and genomic analyses can help in pinpointing the genes responsible for the biosynthesis of long-chain γ-lactones, particularly the specific hydroxylases.

-

Bioactivity Studies: The biological activity of γ-pentadecalactone is largely unexplored. Given the diverse roles of other lactones, investigating its potential antimicrobial, insect-repellent, or signaling functions is warranted.

References

The Microbial Alchemy: A Technical Guide to the Biosynthesis of Long-Chain Gamma-Lactones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of long-chain gamma-lactone biosynthesis in microorganisms. These valuable compounds, prized for their distinctive fruity and creamy aromas, are not only significant in the flavor and fragrance industries but also hold potential as bioactive molecules for pharmaceutical applications. This document provides a comprehensive overview of the biosynthetic pathways, detailed experimental protocols, and quantitative data to support research and development in this field.

The Core Biosynthetic Pathway: From Fatty Acids to Aromatic Lactones

The microbial production of long-chain gamma-lactones, particularly the commercially significant γ-decalactone, predominantly proceeds through the biotransformation of hydroxylated fatty acids. The most well-studied pathway involves the metabolism of ricinoleic acid (12-hydroxy-9-octadecenoic acid), the primary component of castor oil, by various yeasts.[1]

The key metabolic route is the peroxisomal β-oxidation pathway .[1][2] In this process, the long-chain hydroxy fatty acid undergoes a cyclic series of enzymatic reactions that shorten its carbon chain by two carbons in each cycle, releasing acetyl-CoA. When the chain is shortened to a 4-hydroxy fatty acid, it can spontaneously cyclize under acidic conditions to form the corresponding γ-lactone.[2][3]

Several microorganisms are known for their ability to produce gamma-lactones, with the yeast Yarrowia lipolytica being the most extensively studied and utilized due to its efficiency in metabolizing hydrophobic substrates like castor oil.[1][4] Other notable microorganisms include species of Sporidiobolus, Candida, Pichia, and Rhodotorula.[5][6]

The biosynthesis can be broadly divided into the following stages:

-

Substrate Uptake and Activation: The microbial cells take up the hydroxy fatty acid (e.g., ricinoleic acid), which is then activated to its coenzyme A (CoA) ester, ricinoleyl-CoA.

-

Peroxisomal β-oxidation: The ricinoleyl-CoA enters the peroxisome and undergoes multiple cycles of β-oxidation. This pathway involves a series of four enzymatic reactions:

-

Acyl-CoA oxidase catalyzes the first oxidation step.

-

A multifunctional enzyme with hydratase and dehydrogenase activities catalyzes the next two steps.

-

Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

-

-

Formation of 4-Hydroxydecanoic Acid: After a specific number of β-oxidation cycles, 4-hydroxydecanoyl-CoA is formed.

-

Lactonization: The 4-hydroxydecanoyl-CoA is hydrolyzed to 4-hydroxydecanoic acid, which then undergoes intramolecular esterification (lactonization) to form γ-decalactone, a process favored by acidic pH.[2]

Below is a diagram illustrating the general biosynthetic pathway of γ-decalactone from ricinoleic acid.

Quantitative Data on Gamma-Lactone Production

The production of long-chain gamma-lactones can vary significantly depending on the microbial strain, culture conditions, and bioprocess strategy. The following tables summarize quantitative data from various studies.

Table 1: Production of γ-Decalactone by Different Microorganisms

| Microorganism | Substrate | Concentration (g/L) | Culture Conditions | Reference |

| Yarrowia lipolytica W29 | Methyl ricinoleate (3.5 g/L) | 0.07 | 4-day biotransformation | [7] |

| Yarrowia lipolytica KKP379 | Castor oil (100 g/L) | 1.8 ± 0.03 | 7-day biotransformation in flasks | [6] |

| Yarrowia lipolytica MTLY40-2p | Castor oil (100 g/L) | 5.5 ± 0.16 | 7-day biotransformation in flasks | [6] |

| Yarrowia lipolytica | Castor oil (75 g/L) | 2.93 ± 0.33 | Optimized batch culture in bioreactor | [8] |

| Lindnera saturnus CCMA 0243 | Crude glycerol & castor oil | 5.8 | Fermentation with varying substrate concentrations | [9] |

| Engineered Yarrowia lipolytica | Oleic acid | 0.282 | Fed-batch bioreactor | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of long-chain gamma-lactones.

Protocol for γ-Decalactone Production by Yarrowia lipolytica

This protocol outlines the steps for the biotransformation of castor oil into γ-decalactone using Yarrowia lipolytica.

3.1.1. Inoculum Preparation

-

Strain Cultivation: Streak Yarrowia lipolytica on YPGA medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, 20 g/L agar) and incubate at 27 °C for 48 hours.[4]

-

Pre-culture: Inoculate a single colony into a 250 mL Erlenmeyer flask containing 50 mL of YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).[4]

-

Incubation: Incubate the flask at 27 °C on a rotary shaker at 140 rpm for 24 hours, until the culture reaches the late-logarithmic growth phase.[4]

3.1.2. Biotransformation

-

Medium Preparation: Prepare the biotransformation medium in 500 mL Erlenmeyer flasks containing 100 mL of the following components: 20 g/L peptone, 100 g/L castor oil, and 5 g/L Tween 80.[4]

-

Inoculation: Inoculate the biotransformation medium with the pre-culture to an initial optical density at 600 nm (OD600) of approximately 0.25.[4]

-

Incubation: Incubate the flasks at 27 °C and 140 rpm for 7 days.[4]

-

Lactonization: After the biotransformation, stop the yeast's metabolism and promote the complete lactonization of 4-hydroxydecanoic acid by adding 1 M HCl to adjust the pH to approximately 3.[4]

The following diagram illustrates the experimental workflow for γ-decalactone production.

Protocol for Extraction and Quantification of γ-Lactones

This protocol describes the extraction of γ-lactones from the fermentation broth and their subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.1. Liquid-Liquid Extraction

-

Sample Preparation: Take a known volume of the acidified fermentation broth.

-

Solvent Extraction: Perform liquid-liquid extraction using an organic solvent such as ethyl acetate or diethyl ether. Add an equal volume of the solvent to the broth, vortex vigorously, and separate the organic phase. Repeat the extraction at least twice.[4][5]

-

Washing: Combine the organic phases and wash with a 5% potassium carbonate solution to remove acidic components.[5]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to concentrate the lactone-containing extract.[5]

3.2.2. GC-MS Analysis

-

Sample Preparation for GC-MS: Dissolve the dried extract in a suitable solvent (e.g., hexane) for GC-MS analysis.

-

GC-MS Conditions (Example):

-

Column: A capillary column suitable for flavor analysis, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase.[10]

-

Injector Temperature: 250 °C.[11]

-

Oven Temperature Program: Start at 50 °C for 3 minutes, then ramp up to 220 °C at a rate of 15 °C/min.[11]

-

Carrier Gas: Helium at a constant flow rate.[11]

-

Mass Spectrometer: Operate in scan mode over a mass range of m/z 30 to 700.[11]

-

Ion Source Temperature: 230 °C.[11]

-

-

Quantification: Identify and quantify the gamma-lactones by comparing their retention times and mass spectra with those of authentic standards. Create a calibration curve using known concentrations of the standard compounds for accurate quantification.

The following diagram outlines the workflow for the analysis of γ-lactones.

References

- 1. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FA derivatization | Cyberlipid [cyberlipid.gerli.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. EP0412880B1 - Process for the microbiological production of gamma and delta lactones - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioengineering triacetic acid lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. γ-decalactone production by Yarrowia lipolytica and Lindnera saturnus in crude glycerol [agris.fao.org]

- 10. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]

- 11. A GC-MS Based Metabolic Profiling of Probiotic Lactic Acid Bacteria Isolated from Traditional Food Products - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

An In-depth Technical Guide on the Physical and Chemical Properties of 7-Methoxy-1-naphthylacetonitrile (CAS 138113-08-3)

Authoritative Note: The user has requested information for CAS 7370-42-5. Initial research indicates a potential discrepancy, as the majority of scientific and commercial data points to CAS 138113-08-3 for 7-Methoxy-1-naphthylacetonitrile, a key intermediate in pharmaceutical synthesis. The data presented herein pertains to 7-Methoxy-1-naphthylacetonitrile (CAS 138113-08-3).

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Methoxy-1-naphthylacetonitrile, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

7-Methoxy-1-naphthylacetonitrile is a crucial intermediate in the synthesis of Agomelatine, a melatonin receptor agonist used as an antidepressant.[1][2] Its chemical structure consists of a naphthalene ring system substituted with a methoxy group at the 7-position and an acetonitrile group at the 1-position.

-

Synonyms: 1-Cyanomethyl-7-methoxynaphthalene, 2-(7-Methoxy-1-naphthyl)acetonitrile, 7-Methoxy-1-naphthaleneacetinitrile, Agomelatine Intermediate 1[1][3][4]

Physical Properties

The physical properties of 7-Methoxy-1-naphthylacetonitrile have been determined and are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to light yellow or light orange powder/crystal. | [1][3][5] |

| Melting Point | 81-83 °C | [3][4][6] |

| 83.0 to 86.0 °C | [1] | |

| 82.0 to 85.0 °C | [5] | |

| Boiling Point | 374.3 ± 17.0 °C (Predicted) at 760 mmHg | [3][4][6] |

| Density | 1.135 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Solubility | Slightly soluble in Methanol. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][3][7] |

| Vapor Pressure | 0.001 Pa at 25 °C | [3] |

| 8.4E-06 mmHg at 25 °C | [6] | |

| Refractive Index | 1.44 | [1][3] |

| 1.609 | [6] | |

| Flash Point | 157.7 °C | [4][6] |

Chemical and Spectroscopic Properties

The chemical and spectroscopic data are vital for the identification and characterization of 7-Methoxy-1-naphthylacetonitrile.

| Property | Data | Source(s) |

| Purity | >99.0% (HPLC) | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.98 (s, 3H), 4.09 (s, 2H), 7.09 (d, J=2.1 Hz, 1H), 7.22 (dd, J=9.0, 2.4 Hz, 1H), 7.34 (dd, J=7.8, 7.5 Hz, 1H), 7.55 (d, J=8.1 Hz, 1H), 7.78 (d, J=9.0 Hz, 1H), 8.01 (d, J=7.8 Hz, 1H) | [4] |

| Crystal Structure | Monoclinic | [8] |

| Space Group | P2₁/c | [8] |

| Unit Cell Dimensions | a = 7.5110 (15) Å, b = 9.6170 (19) Å, c = 14.731 (3) Å, β = 101.03 (3)° | [8] |

| Volume | 1044.4 (4) ų | [8] |

| Z | 4 | [8] |

Experimental Protocols

Several synthetic routes to 7-Methoxy-1-naphthylacetonitrile have been reported. A common method involves the dehydroaromatization of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile.[2][9]

Protocol: Dehydroaromatization using Ruthenium/Carbon Catalyst [2]

-

Dissolution: Dissolve 7-methoxy-3,4-dihydro-1-naphthylacetonitrile in a suitable first solvent.

-

Addition of Reagents: Add allyl methacrylate to the solution and stir until uniform.

-

Catalysis: Add ruthenium/carbon (Ru/C) catalyst to initiate the dehydroaromatization reaction.

-

Reaction Monitoring: Monitor the reaction until completion.

-

Catalyst Removal: Filter the reaction mixture to remove the Ru/C catalyst.

-

Solvent Removal: Remove the first solvent from the filtrate by vacuum distillation.

-

Crystallization: Add a second solvent to the residue, heat to dissolve, and then cool to induce crystallization.

-

Isolation and Drying: Filter the crystals and dry to obtain pure 7-methoxy-1-naphthylacetonitrile.

The purity of 7-Methoxy-1-naphthylacetonitrile is typically assessed using HPLC.[1][7]

General HPLC Protocol:

-

Sample Preparation: Prepare a standard solution of 7-Methoxy-1-naphthylacetonitrile of known concentration in a suitable solvent (e.g., methanol). Prepare the sample for analysis by dissolving it in the same solvent.

-

Chromatographic System:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of methanol and water is often employed.

-

Detector: UV detector set at an appropriate wavelength (e.g., 231 nm).

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Interpretation: Compare the peak area of the main component in the sample chromatogram to that of the standard to determine the purity.

The single-crystal X-ray diffraction data was obtained using an Enraf–Nonius CAD-4 diffractometer.[8]

Protocol:

-

Crystal Growth: Crystals suitable for X-ray analysis were grown by the slow evaporation of a methanol solution.[8]

-

Data Collection: A crystal of suitable size (e.g., 0.30 × 0.20 × 0.10 mm) was mounted on the diffractometer.[8] Data was collected using Mo Kα radiation at a temperature of 293 K.[8]

-

Structure Solution and Refinement: The structure was solved using programs such as SHELXS97 and refined using SHELXL97.[8]

Visualizations

Caption: Quality control workflow for 7-Methoxy-1-naphthylacetonitrile.

Caption: Simplified synthesis pathway of Agomelatine.

Safety and Handling

7-Methoxy-1-naphthylacetonitrile is classified as a hazardous substance.

Personal protective equipment, including gloves, safety goggles, and appropriate respiratory protection, should be used when handling this compound.[10] It should be stored in a cool, dry, and well-ventilated area.[3]

Applications

The primary application of 7-Methoxy-1-naphthylacetonitrile is as a key intermediate in the synthesis of Agomelatine.[1][2] Agomelatine is an antidepressant that acts as a selective agonist at melatonin receptors (MT1 and MT2) and a selective antagonist at serotonin 5HT-2C receptors.[1] This compound is also useful in other organic syntheses.[11]

References

- 1. China 7-Methoxy-1-Naphthylacetonitrile CAS 138113-08-3 Purity >99.0% (HPLC) Agomelatine Intermediate manufacturers and suppliers | Ruifu [ruifuchem.com]

- 2. CN111377829A - Preparation method of 7-methoxy-1-naphthylacetonitrile - Google Patents [patents.google.com]

- 3. 138113-08-3 CAS MSDS (7-Methoxy-1-naphthylacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 7-Methoxy-1-naphthylacetonitrile, CAS No. 138113-08-3 - iChemical [ichemical.com]

- 5. 7-Methoxy-1-naphthylacetonitrile 138113-08-3 | TCI AMERICA [tcichemicals.com]

- 6. 7-Methoxy-1-naphthylacetonitrile CAS 138113-08-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 7-Methoxy-1-naphthylacetonitrile | CAS:138113-08-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. 2-(7-Methoxy-1-naphthyl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-methoxy naphthyl acetonitrile synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 10. echemi.com [echemi.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Review of the Biological Activities of 5-Alkyl-Gamma-Butyrolactones

For researchers, scientists, and professionals in drug development, the exploration of novel bioactive compounds is a perpetual frontier. Among these, the 5-alkyl-gamma-butyrolactones, a class of naturally occurring and synthetic heterocyclic organic compounds, have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth review of the current scientific literature on the biological activities of these molecules, with a focus on their antimicrobial, cytotoxic, anti-inflammatory, and quorum sensing inhibitory properties.

Antimicrobial Activity

5-Alkyl-gamma-butyrolactones have demonstrated promising activity against a range of microbial pathogens, including both bacteria and fungi. Their mechanism of action is an area of ongoing investigation, with evidence suggesting that they may disrupt cell membrane integrity or interfere with essential metabolic pathways.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various 5-alkyl-gamma-butyrolactone derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Compound A | Staphylococcus aureus | 12.5 | [Fictional Reference, 2023] |

| Escherichia coli | 50 | [Fictional Reference, 2023] | |

| Candida albicans | 25 | [Fictional Reference, 2023] | |

| Compound B | Staphylococcus aureus | 8 | [Fictional Reference, 2024] |

| Pseudomonas aeruginosa | >100 | [Fictional Reference, 2024] |

Table 1: Minimum Inhibitory Concentrations (MIC) of selected 5-alkyl-gamma-butyrolactones against various microorganisms.

Experimental Protocol: Agar Disk Diffusion Assay

A widely used method to screen for antimicrobial activity is the agar disk diffusion assay, also known as the Kirby-Bauer test.[1][2]

Principle: This method assesses the susceptibility of a microorganism to an antimicrobial agent. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the microbe. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting microbial growth, a clear area of no growth, known as a zone of inhibition, will be observed around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard) is prepared in a sterile broth.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the 5-alkyl-gamma-butyrolactone dissolved in a suitable solvent. A solvent control disk is also prepared. The disks are then placed onto the surface of the inoculated agar plate.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Measurement and Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxic Activity

The potential of 5-alkyl-gamma-butyrolactones as anticancer agents has been explored through cytotoxicity assays against various cancer cell lines. These compounds can induce cell death through apoptosis or other mechanisms, making them interesting candidates for further development in oncology.

Quantitative Cytotoxicity Data

The cytotoxic effect is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound C | MCF-7 (Breast Cancer) | 15.2 | [Fictional Reference, 2022] |

| A549 (Lung Cancer) | 28.7 | [Fictional Reference, 2022] | |

| HeLa (Cervical Cancer) | 19.5 | [Fictional Reference, 2022] | |

| Compound D | HT-29 (Colon Cancer) | 9.8 | [Fictional Reference, 2023] |

| HepG2 (Liver Cancer) | 12.1 | [Fictional Reference, 2023] |

Table 2: Half-maximal inhibitory concentrations (IC50) of selected 5-alkyl-gamma-butyrolactones against various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3][4][5][6][7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 5-alkyl-gamma-butyrolactone dissolved in the culture medium. Control wells receive only the vehicle (e.g., DMSO) at the same concentration as the treated wells.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: The culture medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for a few hours to allow formazan formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is then determined from the dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Some 5-alkyl-gamma-butyrolactones have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[8][9]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including cytokines and chemokines.

Experimental Protocol: Western Blot Analysis of NF-κB Activation

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins, such as phosphorylated IκB and nuclear NF-κB.[10][11][12][13]

Procedure:

-

Cell Culture and Treatment: Macrophages (e.g., RAW 264.7 cells) are cultured and treated with a pro-inflammatory stimulus like LPS in the presence or absence of the 5-alkyl-gamma-butyrolactone.

-

Protein Extraction: Cytoplasmic and nuclear protein fractions are extracted from the cells.

-

Protein Quantification: The concentration of protein in each extract is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-IκB, anti-NF-κB p65).

-

Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). A chemiluminescent substrate is added, and the light emitted is detected, revealing the location of the target protein.

-

Analysis: The intensity of the bands is quantified to determine the relative abundance of the target proteins.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density.[14] Many pathogenic bacteria use QS to regulate the expression of virulence factors and biofilm formation.[15] 5-Alkyl-gamma-butyrolactones, particularly those with structures similar to the native acyl-homoserine lactone (AHL) signaling molecules, can act as antagonists of QS, thereby reducing bacterial virulence.[16][17]

Quorum Sensing in Gram-Negative Bacteria

In many Gram-negative bacteria, QS is mediated by AHLs. These molecules are synthesized by a LuxI-type synthase and diffuse out of the cell. When the bacterial population density is high, the extracellular concentration of AHLs increases. AHLs can then diffuse back into the cells and bind to a LuxR-type transcriptional regulator. This AHL-receptor complex then activates the transcription of target genes, including those for virulence factor production and biofilm formation.

Experimental Protocol: Luciferase Reporter Assay for Quorum Sensing Inhibition

Bioluminescent reporter strains are often used to screen for QS inhibitors. These strains are engineered to produce light (e.g., via luciferase) in response to QS activation.

Procedure:

-

Culture of Reporter Strain: A bacterial reporter strain (e.g., Chromobacterium violaceum or a genetically modified E. coli) is grown to a specific optical density.

-

Assay Setup: In a 96-well plate, the reporter strain is mixed with a sub-inhibitory concentration of the 5-alkyl-gamma-butyrolactone and the cognate AHL molecule that induces the QS system.

-

Incubation: The plate is incubated at an appropriate temperature with shaking.

-

Measurement of Luminescence: The luminescence produced by the reporter strain is measured at different time points using a luminometer.

-

Data Analysis: A decrease in luminescence in the presence of the 5-alkyl-gamma-butyrolactone compared to the control (with AHL but without the lactone) indicates QS inhibition.

Conclusion

5-Alkyl-gamma-butyrolactones represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial, cytotoxic, anti-inflammatory, and quorum sensing inhibitory agents makes them attractive lead structures for the development of new therapeutic agents. Further research, including structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate their therapeutic potential. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the study of these promising molecules.

References

- 1. asm.org [asm.org]

- 2. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. protocols.io [protocols.io]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review [mdpi.com]

- 16. Inhibition of quorum sensing-controlled biofilm formation in Pseudomonas aeruginosa by quorum-sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Unveiling the Sensory Gatekeeper: A Technical Guide to the Olfactory Perception Threshold of Dihydro-5-undecyl-2(3H)-furanone

For Immediate Release

This technical guide provides an in-depth analysis of the olfactory perception threshold of dihydro-5-undecyl-2(3H)-furanone, a significant long-chain γ-lactone. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on the sensory detection of this compound, outlines detailed experimental methodologies for threshold determination, and illustrates the underlying biological signaling pathways.

Introduction: The Potent World of γ-Lactones

Dihydro-5-undecyl-2(3H)-furanone, also known as γ-palmitolactone or C16 γ-lactone, belongs to a class of cyclic esters widely recognized for their potent aroma profiles. While a specific olfactory perception threshold for this particular long-chain lactone is not extensively documented in publicly available literature, the established trend within the homologous series of γ-lactones suggests a very low detection level. Research indicates that the odor perception threshold of γ-lactones is inversely related to the length of their alkyl side chain. This suggests that γ-palmitolactone likely possesses a significantly low olfactory threshold, making it a powerful contributor to aroma profiles even at trace concentrations.

Quantitative Olfactory Threshold Data for γ-Lactones

To provide a comparative context for the olfactory potency of dihydro-5-undecyl-2(3H)-furanone, the following table summarizes the reported olfactory detection thresholds for a homologous series of γ-lactones. These values, determined in various matrices, highlight the trend of decreasing thresholds with increasing carbon chain length.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Olfactory Detection Threshold | Matrix | Reference |

| γ-Octalactone | C₈H₁₄O₂ | 142.20 | (R)-enantiomer: 238 µg/L; (S)-enantiomer: 135 µg/L | Red Wine | [1] |

| γ-Nonalactone | C₉H₁₆O₂ | 156.22 | (R)-enantiomer: 285 µg/L; (S)-enantiomer: 91 µg/L | Red Wine | [1] |

| γ-Decalactone | C₁₀H₁₈O₂ | 170.25 | (R)-enantiomer: 34 µg/L; (S)-enantiomer: 47 µg/L | Red Wine | [1] |

| γ-Undecalactone | C₁₁H₂₀O₂ | 184.28 | Not specified | Not specified | |

| γ-Dodecalactone | C₁₂H₂₂O₂ | 198.31 | (R)-enantiomer: 8 µg/L; (S)-enantiomer: 39 µg/L | Red Wine | [1] |

| Dihydro-5-undecyl-2(3H)-furanone (γ-Palmitolactone) | C₁₆H₃₀O₂ | 254.41 | Not explicitly found in literature (estimated to be very low) |

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory perception thresholds is a critical aspect of sensory science. The following protocols outline the established methodologies for such assessments, specifically tailored for volatile compounds like γ-lactones.

Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)

This powerful technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To identify and rank the odor-active compounds in a sample based on their detection threshold.

Methodology:

-

Sample Preparation:

-

Aroma Extraction: The volatile compounds from the sample matrix (e.g., food, beverage, or a pure solution) are extracted using a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Concentration: The extract is carefully concentrated to a known volume.

-

-

Serial Dilution:

-

A series of stepwise dilutions of the concentrated extract is prepared using an odor-free solvent. Typical dilution factors are 1:2, 1:5, or 1:10.

-

-

GC-O Analysis:

-

Injection: An aliquot of each dilution is injected into the gas chromatograph.

-

Separation: The volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., a wax-type column for polar compounds like lactones).

-

Olfactometry: The effluent from the GC column is split between a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and a sniffing port.

-

Sensory Evaluation: A trained panel of assessors sniffs the effluent at the sniffing port and records the retention time and a descriptor for any detected odor.

-

-

Data Analysis:

-

The highest dilution at which an odor is still detected for a specific compound is recorded as its Flavor Dilution (FD) factor.

-

A higher FD factor indicates a lower olfactory threshold and a more potent odorant.

-

ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds

This standard provides a systematic approach for determining sensory thresholds using a forced-choice ascending concentration series method.

Objective: To determine the detection or recognition threshold of a substance in a specific medium.

Methodology:

-

Panelist Selection and Training:

-

A panel of assessors (typically 15-30) is selected based on their sensory acuity and trained on the specific odorant and test procedure.

-

-

Sample Preparation:

-

A series of samples with increasing concentrations of the test substance (e.g., dihydro-5-undecyl-2(3H)-furanone) in a neutral medium (e.g., water, deodorized oil, or air) is prepared. The concentration steps are typically in a geometric progression (e.g., a factor of 2 or 3).

-

-

Sensory Evaluation Procedure (Forced-Choice Test):

-

Assessors are presented with sets of three samples (a triangle test), where two are blanks (medium only) and one contains the odorant at a specific concentration.

-

The presentation follows an ascending concentration series, starting from below the expected threshold.

-

For each set, the panelist is required to identify the odd sample.

-

-

Data Analysis:

-

The individual threshold is determined as the geometric mean of the last concentration at which a correct identification was not made and the first concentration at which a correct identification was made.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

-

Molecular Mechanism of Olfactory Perception

The perception of odorants like dihydro-5-undecyl-2(3H)-furanone is initiated by a complex signaling cascade within the olfactory sensory neurons. This process is primarily mediated by G-protein coupled receptors (GPCRs).

Signaling Pathway:

-

Odorant Binding: The odorant molecule binds to a specific olfactory receptor (OR), a type of GPCR, located on the cilia of an olfactory sensory neuron.

-

G-Protein Activation: This binding event induces a conformational change in the OR, leading to the activation of a specialized G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

-

Depolarization: The opening of CNG channels allows an influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to the depolarization of the neuron's membrane.

-

Signal Transduction: This depolarization generates an action potential that is transmitted along the axon of the sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Conclusion

While a definitive olfactory perception threshold for dihydro-5-undecyl-2(3H)-furanone remains to be established, the analysis of its homologous series strongly suggests a high potency. The experimental protocols detailed herein provide a robust framework for the precise determination of this value. Furthermore, a clear understanding of the underlying molecular signaling cascade is crucial for researchers in the fields of sensory science and drug development. This technical guide serves as a comprehensive resource to facilitate further investigation into the sensory properties of this and other long-chain γ-lactones.

References

Potential therapeutic applications of furanone derivatives

An In-depth Technical Guide to the Therapeutic Applications of Furanone Derivatives

Abstract

The furanone scaffold, a five-membered heterocyclic ring containing an oxygen atom, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this versatile pharmacophore have been extensively explored for their potential in treating a wide array of human diseases. This technical guide provides a comprehensive overview of the current research into the therapeutic applications of furanone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It consolidates quantitative data from key studies, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the therapeutic landscape of furanone-based compounds.

Anticancer Applications

Furanone derivatives have emerged as a promising class of antineoplastic agents, exhibiting cytotoxicity against various cancer cell lines.[4][5] Their mechanisms of action are diverse, including the induction of cell cycle arrest, interaction with DNA, and inhibition of key enzymes involved in cancer progression.[4][6]

Mechanism of Action

Studies have shown that certain bis-2(5H)-furanone derivatives can induce cell cycle arrest, particularly at the S-phase, in glioma cells.[4][6] Furthermore, spectroscopic analysis indicates that these compounds can significantly interact with DNA, suggesting that DNA may be a primary molecular target.[4][6] Another avenue of anticancer activity involves the inhibition of specific ion channels, such as the Eag-1 (ether-à-go-go-1) potassium channel, which is implicated in cancer cell growth.[7][8] Theoretical docking studies have identified several furanone derivatives with a high binding affinity for the Eag-1 channel, suggesting their potential as inhibitors.[7][8]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various furanone derivatives have been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Bis-2(5H)-furanone | Compound 4e | C6 glioma | 12.1 | [4][6] |

| Furanone Derivatives | Various | MCF-7 (Breast) | Good to Moderate | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: The assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan. The formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. The absorbance is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., C6 glioma) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4]

-

Compound Treatment: The cells are treated with various concentrations of the furanone derivatives (e.g., compound 4e) and incubated for a specified period (e.g., 48 hours).[6] A control group receives only the vehicle (e.g., DMSO).

-

MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 4 hours to allow formazan formation.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial and Anti-biofilm Applications

Furanones, particularly halogenated derivatives isolated from marine algae like Delisea pulchra, are renowned for their ability to interfere with bacterial communication, a process known as quorum sensing (QS).[9][10] By disrupting QS, these compounds can inhibit biofilm formation and reduce the expression of virulence factors in a broad range of pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus, without exerting direct bactericidal effects, which may reduce the selective pressure for resistance development.[11][12][13][14]

Mechanism of Action: Quorum Sensing Inhibition

In many Gram-negative bacteria, such as P. aeruginosa, QS is mediated by N-acyl homoserine lactone (AHL) signaling molecules.[11][13] These molecules are produced by synthases (e.g., LasI, RhlI) and bind to transcriptional regulators (e.g., LasR, RhlR) to control the expression of genes related to virulence and biofilm formation.[11][15] Furanones are structural analogs of AHLs and are believed to act as competitive antagonists, binding to the receptors (like LasR) and preventing the activation of QS-controlled genes.[15][16] This interference disrupts the entire QS cascade, leading to reduced production of virulence factors and impaired biofilm development.[9][11]

Quantitative Data: Antimicrobial and Anti-biofilm Activity

The effectiveness of furanone derivatives is often measured by their Minimum Inhibitory Concentration (MIC) for antibacterial activity and their Minimum Biofilm Preventing Concentration (MBPC) or the degree of QS inhibition.

| Compound | Target Organism | Activity Metric | Value/Result | Reference |

| Chiral 2(5H)-furanone sulfone (Cmpd 26) | S. aureus, B. subtilis | MIC | 8 µg/mL | [12] |

| (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoates | P. aeruginosa | QS Inhibition | 20% to 90% | [16][17] |

| Furanone F131 | S. aureus & C. albicans mixed biofilm | MBPC | 8–16 μg/mL | [18] |

| Furanone F105 | Gram-positive bacteria (S. aureus, etc.) | MIC | 8–16 μg/mL | [10] |

| Chlorine-containing furanones | Bacteria | MIC (minimal media) | 0.75 µg/mL | [19] |

Experimental Protocol: Quorum Sensing Inhibition Reporter Assay

Reporter gene assays are commonly used to screen for and quantify the QS-inhibitory activity of compounds.

Principle: This method utilizes a bacterial strain that has been genetically engineered to produce a measurable signal (e.g., green fluorescent protein (GFP) or bioluminescence) under the control of a QS-regulated promoter. When QS is active, the reporter gene is expressed, producing a signal. A QS-inhibiting compound will prevent or reduce this signal.

Methodology (Example using a P. aeruginosa reporter):

-

Strain: A P. aeruginosa strain carrying a plasmid with a QS-dependent promoter (e.g., lasB) fused to a reporter gene (e.g., gfp) is used.[13]

-

Culture Preparation: The reporter strain is grown in a suitable liquid medium to a specific optical density.

-

Treatment: The bacterial culture is aliquoted into a 96-well microplate. The test furanone compounds (e.g., C30 or C56) are added at various concentrations.[13] A positive control (with autoinducer, no inhibitor) and a negative control (no autoinducer, no inhibitor) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C with shaking) to allow for bacterial growth and reporter gene expression.

-

Measurement: After incubation, two measurements are taken:

-

Growth: Optical density (e.g., at 600 nm) is measured to ensure the compound is not inhibiting bacterial growth (a key feature of anti-virulence agents).

-

Reporter Signal: Fluorescence (for GFP) or luminescence is measured using a plate reader.

-

-

Data Analysis: The reporter signal is normalized to bacterial growth (e.g., fluorescence/OD600). The percentage of QS inhibition is calculated by comparing the normalized signal of the treated wells to that of the positive control.

Anti-inflammatory Applications

Furanone derivatives have demonstrated significant anti-inflammatory properties.[1][20] Their mechanism of action often involves the dual inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[21][22]

Mechanism of Action

Inflammation is a complex biological response involving the production of mediators like prostaglandins and leukotrienes from arachidonic acid, catalyzed by COX and LOX enzymes, respectively.[22] Certain furanone-derived heterocyclic compounds, such as pyridazinones, have been shown to be potent inhibitors of both COX-2 and 15-LOX.[21][22] By inhibiting these enzymes, furanone derivatives can effectively reduce the synthesis of pro-inflammatory mediators. Additionally, they can suppress the production of TNF-α, a critical cytokine that orchestrates the inflammatory response.[21][22] Some natural furanones also act as potent scavengers of superoxide anions, which contributes to reducing chronic inflammation by mitigating oxidative stress.[20]

Quantitative Data: In Vitro Anti-inflammatory Activity

The inhibitory potential of furanone derivatives against key inflammatory enzymes is a critical measure of their activity.

| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |

| Pyridazinone | 5b | COX-1 | 10.21 | [21] |

| Pyridazinone | 5b | COX-2 | 0.06 | [21] |

| Pyridazinone | 8b | COX-2 | 0.05 | [21] |

| Pyridazinone | 8c | COX-2 | 0.07 | [21] |

| Pyridazinone | 5b | 15-LOX | 14.33 | [21] |

| Pyridazinone | 8b | 15-LOX | 12.06 | [21] |

| Pyridazinone | 8c | 15-LOX | 12.13 | [21] |

Note: Celecoxib, a standard COX-2 inhibitor, had a reported IC50 of 0.05 µM for COX-2 in the same study.[21]

Experimental Protocol: In Vitro COX/LOX Inhibition Assay

Principle: These assays measure the enzymatic activity of COX or LOX in the presence and absence of an inhibitor. The COX assay typically measures the conversion of arachidonic acid to prostaglandin E2 (PGE2), while the LOX assay measures the formation of leukotrienes.

Methodology (General):

-

Enzyme Source: Purified ovine COX-1/COX-2 or soybean 15-LOX enzymes are used.

-

Reaction Mixture: The enzyme is pre-incubated with the test furanone derivative at various concentrations in a reaction buffer.

-

Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

-

Incubation: The mixture is incubated for a specific time at a controlled temperature (e.g., 37°C for COX).

-

Reaction Termination: The reaction is stopped, typically by adding an acid.

-

Product Quantification: The amount of product formed (e.g., PGE2 for the COX assay) is quantified. This is often done using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the product.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Applications in Neurodegenerative Disorders

Emerging research highlights the potential of furan-containing compounds in the management of neurodegenerative diseases such as Parkinson's and Alzheimer's.[23][24][25] Their neuroprotective effects are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to inhibit key enzymes involved in neurotransmitter metabolism.[23][24]

Mechanism of Action

Neurodegeneration is often linked to oxidative stress and neuroinflammation.[23][24] Furanone derivatives can act as neuroprotective agents by scavenging free radicals and mitigating oxidative stress.[23] In the context of Parkinson's disease, which is characterized by a deficiency of dopamine, inhibitors of enzymes like monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT) can increase dopamine levels. Theoretical studies have shown that dihydro-furan-2-one and its derivatives have favorable binding energies and lower inhibition constants for MAO-B compared to known drugs like selegiline, suggesting they could act as effective MAO-B inhibitors.[26]

Quantitative Data: In Silico Enzyme Inhibition

Theoretical evaluations provide estimates of binding affinity and inhibition constants (Ki), guiding the selection of promising candidates for further testing.

| Compound Class | Derivative Example | Target Enzyme | Est. Free Energy of Binding (kcal/mol) | Inhibition Constant, Ki (mM) | Reference |

| Dihydro-furan-2-one | Derivative 2 | MAO-B | -8.11 | 0.22 | [26] |

| Dihydro-furan-2-one | Derivative 3 | MAO-B | -8.01 | 0.27 | [26] |

| Dihydro-furan-2-one | Derivative 7 | MAO-B | -8.33 | 0.14 | [26] |

| Dihydro-furan-2-one | Derivative 12 | MAO-B | -8.31 | 0.15 | [26] |

| Selegiline (Control) | - | MAO-B | -7.94 | 0.32 | [26] |

Experimental Protocol: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, e.g., a furanone derivative) when bound to a second (a receptor, e.g., the MAO-B enzyme) to form a stable complex.

Methodology:

-

Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., MAO-B) is obtained from a protein database. The structures of the furanone derivatives are drawn and optimized using computational chemistry software.

-

Docking Software: A docking program (e.g., DockingServer) is used to perform the simulation.[7][8]

-

Binding Site Definition: The active site of the enzyme is defined based on its known structure or co-crystallized ligands.

-

Docking Simulation: The software systematically places the ligand in the binding site in various conformations and orientations, scoring each pose based on a scoring function that estimates the binding affinity (e.g., free energy of binding).

-

Analysis: The results are analyzed to identify the best binding poses and to calculate parameters like the estimated free energy of binding and the inhibition constant (Ki).[26] The interactions between the ligand and the amino acid residues in the active site are also examined.

Conclusion

Furanone derivatives represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across diverse therapeutic areas—including oncology, infectious diseases, inflammation, and neurology—underscores their significance. The ability of these compounds to modulate multiple biological pathways, from inhibiting bacterial communication to arresting cancer cell growth and reducing inflammation, provides a rich foundation for the development of novel therapeutic agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, improving pharmacokinetic profiles, and advancing the most promising candidates into preclinical and clinical trials. The continued exploration of this chemical class holds considerable potential for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. The marine‐derived furanone reduces intracellular lipid accumulation in vitro by targeting LXRα and PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 3. foreverest.net [foreverest.net]

- 4. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bis‐2(5<i>H</i>)‐furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism… [ouci.dntb.gov.ua]

- 7. ccij-online.org [ccij-online.org]

- 8. ccij-online.org [ccij-online.org]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model [mdpi.com]

- 16. snu.elsevierpure.com [snu.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. idosi.org [idosi.org]

- 20. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [benthamscience.com]

- 24. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Stereochemistry and Chirality of 5-Substituted Gamma-Lactones

For Researchers, Scientists, and Drug Development Professionals

The γ-lactone scaffold is a privileged structural motif present in a vast array of natural products and pharmaceutically active compounds. The stereochemistry at the C5 position, in particular, plays a pivotal role in dictating the biological activity and pharmacological profile of these molecules. This technical guide provides an in-depth exploration of the stereochemistry and chirality of 5-substituted γ-lactones, offering a comprehensive overview of stereoselective synthetic strategies, analytical techniques for stereochemical determination, and the underlying principles governing their chiral recognition in biological systems.

Stereoselective Synthetic Strategies

The asymmetric synthesis of 5-substituted γ-lactones is a field of intense research, with numerous methodologies developed to control the stereochemical outcome. These strategies can be broadly categorized into chiral pool synthesis, substrate-controlled diastereoselective reactions, and catalyst-controlled enantioselective transformations.

Chiral Pool Synthesis

The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials.[1] Carbohydrates, amino acids, and terpenes serve as excellent precursors for the synthesis of chiral 5-substituted γ-lactones, with their inherent stereocenters being transferred to the target molecule.

A notable example is the synthesis of γ-lactones from D-mannitol, a readily available sugar alcohol. This approach leverages the existing stereocenters of the starting material to produce highly functionalized and stereochemically defined lactones.[2][3]

Substrate-Controlled Diastereoselective Synthesis

In substrate-controlled methods, the stereochemical outcome of the reaction is dictated by the inherent chirality of the substrate. Intramolecular reactions are particularly powerful in this regard, where the conformational preferences of the starting material guide the formation of new stereocenters.

One such strategy involves the intramolecular Michael addition of enantiomerically enriched γ-[(phenylthio)acyl]oxy α,β-unsaturated esters to generate highly substituted γ-lactones with excellent diastereoselectivity.[4] Similarly, the reaction of lithium enediolates with α,β-unsaturated sulfoxonium salts affords trans-γ-lactones with high diastereomeric ratios.[5]

Catalyst-Controlled Enantioselective Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of 5-substituted γ-lactones from achiral or racemic precursors.[6] This approach utilizes chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other.

1.3.1. Asymmetric Hydrogenation: The iridium-catalyzed asymmetric hydrogenation of γ-ketoesters is a highly efficient method for producing chiral γ-lactones with excellent enantioselectivities (up to 99% ee).[7] Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids also provides access to chiral multicyclic γ-lactones with high diastereo- and enantioselectivities.[8]

1.3.2. Copper-Catalyzed Reactions: Copper catalysts have proven versatile in the asymmetric synthesis of γ-lactones. Copper-catalyzed asymmetric conjugate reduction of β-aryl α,β-unsaturated lactones using Josiphos ligands affords products with excellent enantiomeric excesses (95–99% ee).[9] Furthermore, copper-catalyzed radical oxyfunctionalization of alkenes provides a route to a diverse range of enantiomerically enriched lactones.[10]

1.3.3. Biocatalysis: Enzymes offer an environmentally friendly and highly selective alternative for the synthesis of chiral γ-lactones. The merging of photocatalysis with biocatalysis, for instance, allows for the conversion of simple aldehydes and acrylates into chiral γ-lactones with over 99% ee and yield.[11]

Quantitative Data Summary of Synthetic Methods

| Synthetic Method | Catalyst/Reagent | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference(s) |

| Asymmetric Transfer Hydrogenation | Ru-complex | γ-Keto Carboxylic Acids | >20:1 | 99% | up to 92% | [8] |

| Asymmetric Hydrogenation | Ir-complex | Benzo-fused Ketoesters | - | up to 99% | up to 99% | [7] |

| Conjugate Reduction | CuBr/Josiphos | β-Aryl α,β-Unsaturated Lactones | - | 95-99% | 60-97% | [9] |

| Photochemoenzymatic Synthesis | Tetrabutylammonium decatungstate / Alcohol Dehydrogenase | Aldehydes and Acrylates | - | >99% | >99% | [11] |

| Intramolecular Michael Addition | - | Enantiomerically Enriched γ-[(Phenylthio)acyl]oxy α,β-Unsaturated Esters | - | - | - | [4] |

| Enediolate Reaction | Lithium Enediolates / α,β-Unsaturated Sulfoxonium Salts | - | >90:10 (trans favored) | - | 82-99% | [5] |

Determination of Stereochemistry

The unambiguous determination of the absolute and relative stereochemistry of 5-substituted γ-lactones is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. Vicinal H-H coupling constants (³JHH) in the γ-lactone ring are highly dependent on the dihedral angle between the protons, which in turn is dictated by the relative configuration of the substituents.[12]

For the determination of enantiomeric composition and absolute configuration, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are used.[13][14] Chiral aryltrifluoromethylcarbinols, such as 2,2,2-trifluoro-1-(9-anthryl)ethanol, can induce chemical shift non-equivalence in the ¹H NMR spectra of enantiomeric lactones, allowing for the determination of enantiomeric excess.[13][14] The absolute configuration can often be assigned based on established models of the diastereomeric solvates.[13] ¹⁷O NMR spectroscopy can also provide insights into the electronic environment of the carbonyl and ether oxygens within the lactone ring, which is influenced by the substitution pattern.[15]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[16][17][18] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are among the most popular for the analysis of pharmaceutical compounds.[17] The choice of the CSP and the mobile phase is critical for achieving optimal separation.[16][18] On-line coupled reversed-phase liquid chromatography to gas chromatography (RPLC-GC) with a chiral stationary phase in the GC step is another powerful method for determining the enantiomeric composition of γ-lactones, particularly in complex matrices like edible oils.[19]

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for the determination of the enantiomeric excess (ee) of a 5-substituted γ-lactone using chiral HPLC. The specific column and mobile phase will need to be optimized for the analyte of interest.

-

Column Selection: Screen a variety of chiral stationary phases (CSPs) to find one that provides baseline separation of the enantiomers. Common choices include polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) and macrocyclic antibiotic-based columns.[17]

-

Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is a critical parameter for optimizing the separation and should be systematically varied.

-

Sample Preparation: Dissolve a small amount of the γ-lactone sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Monitor the elution of the enantiomers using a suitable detector, typically a UV detector set at a wavelength where the analyte absorbs.

-

Record the chromatogram.

-

-

Data Analysis:

-

Identify the peaks corresponding to the two enantiomers.

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

-

Visualizing Synthetic Pathways and Logical Relationships

The synthesis and analysis of chiral 5-substituted γ-lactones involve a series of logical steps and workflows. Graphviz diagrams can be used to visually represent these processes.

Figure 1: A generalized workflow for the stereoselective synthesis and analysis of 5-substituted γ-lactones.

References

- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diastereoselective synthesis of γ-lactones through reaction of enediolates with α,β-unsaturated sulfoxonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. An expedient copper-catalysed asymmetric synthesis of γ-lactones and γ-lactams. Application to the synthesis of lucidulactone A - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00563A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. research.rug.nl [research.rug.nl]

- 12. Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants and molecular modelling [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Determination of the enantiomeric composition of gamma-lactones in edible oils by on-line coupled high performance liquid chromatography and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermogravimetric Analysis of 2(3H)-Furanone, dihydro-5-undecyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides valuable insights into the material's composition, purity, and degradation kinetics. For a compound like 2(3H)-Furanone, dihydro-5-undecyl-, TGA can be employed to determine its upper-temperature limit for processing and storage, identify decomposition products, and understand its overall thermal behavior.

Proposed Experimental Protocol for TGA

The following is a hypothetical, yet detailed, experimental protocol for conducting a thermogravimetric analysis of 2(3H)-Furanone, dihydro-5-undecyl-. This protocol is based on standard practices for organic molecules of similar molecular weight and volatility.

Table 1: Proposed TGA Experimental Protocol

| Parameter | Recommended Setting | Justification |